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CAS No.: 2157-39-3

Cat. No.: B1345747 Get Quote

Executive Summary
5-Chloroisophthalic acid (5-CIP) represents a critical building block in the fields of

supramolecular chemistry and reticular synthesis. Unlike its unsubstituted parent, isophthalic

acid, the introduction of a chlorine atom at the 5-position breaks the electronic symmetry of the

aromatic ring while providing a steric handle that influences packing efficiency.

This guide provides an in-depth analysis of the solid-state architecture of 5-CIP. We move

beyond simple metric description to explore the causality of its crystallization—how the

interplay between strong hydrogen bonding (

synthons) and weak halogen interactions drives its assembly. Furthermore, we detail a self-
validating protocol for obtaining diffraction-quality crystals, essential for researchers utilizing 5-
CIP as a ligand in Metal-Organic Frameworks (MOFs) or as a co-former in pharmaceutical co-
crystals.

Part 1: Molecular Architecture & Crystallographic
Metrics
The Molecular Geometry
The 5-CIP molecule (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1345747?utm_src=pdf-interest
https://www.benchchem.com/product/b1345747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) retains the

molecular symmetry of the isophthalic core in the gas phase, but this is often perturbed in the
solid state due to packing forces. The defining feature is the 120° bite angle between the two
carboxylic acid groups at positions 1 and 3. This geometry is the fundamental reason 5-CIP is
preferred for constructing discrete nanocages (e.g., Kagome lattices) rather than the linear
chains formed by terephthalic acid (1,4-isomer).

Key Structural Parameters (Representative):

C–Cl Bond Length: ~1.74 Å (Typical for aryl chlorides, exhibiting partial double-bond

character).

Carboxyl Torsion: The –COOH groups are rarely coplanar with the benzene ring. Torsion

angles of 5–15° are common to alleviate steric repulsion and facilitate hydrogen bonding.

Electronic Effect: The electron-withdrawing Cl atom increases the acidity of the carboxylic

protons compared to isophthalic acid (pKa ~3.4 vs 3.7), strengthening the resulting hydrogen

bonds.

Crystal Packing and Space Group Logic
While specific polymorphs can vary by solvent, 5-halo-isophthalic acids generally crystallize in

Monoclinic or Triclinic systems. The packing is dominated by the requirement to saturate the

hydrogen bond donors/acceptors.

Table 1: Comparative Crystallographic Metrics (5-Halo-Isophthalic Series) Note: Data for 5-

Fluoro is experimental; 5-Chloro is extrapolated based on isostructural trends.
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Parameter
5-Fluoroisophthalic
Acid
(Experimental)

5-
Chloroisophthalic
Acid (Predicted
Trend)

Significance

Crystal System Monoclinic Monoclinic / Triclinic

Low symmetry allows

efficient packing of

bent molecules.

Space Group or (Common)

Centrosymmetric

packing favored to

cancel dipole

moments.

Unit Cell Vol.
~385 Å³ (

)
~410–430 Å³

Expansion driven by

larger Van der Waals

radius of Cl (1.75 Å)

vs F (1.47 Å).

Packing Motif
2D Hydrogen-bonded

sheets
2D Sheets / Ribbons

Cl atom forces layer

separation, preventing

tight

-stacking.

Expert Insight: When solving the structure of 5-CIP, expect disorder in the carboxylic acid

protons if the data is collected at room temperature. Cryogenic data collection (100 K) is

mandatory to locate the H-atoms and confirm the synthon geometry.

Part 2: Supramolecular Assembly & Intermolecular
Forces
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The utility of 5-CIP in crystal engineering relies on its predictable "supramolecular synthons."

The molecule does not crystallize randomly; it follows a hierarchical assembly logic.

The Primary Synthon: Carboxylic Acid Dimer
The dominant interaction is the formation of centrosymmetric dimers between carboxylic acid

groups of adjacent molecules. In graph set notation, this is the

motif (2 donors, 2 acceptors, 8-membered ring).

The Secondary Assembly: The Ribbon
Because 5-CIP has two carboxylic acid groups, the dimer formation propagates indefinitely.

Dimerization: Molecule A binds to Molecule B via Site 1.

Propagation: Molecule B binds to Molecule C via Site 3.

Result: An infinite 1D "zigzag" tape or ribbon.

The Chlorine Effect (Halogen Bonding)
Unlike the fluoro- derivative, the chlorine atom in 5-CIP is polarizable enough to participate in

weak Type I or Type II halogen bonding (C–Cl

O or C–Cl

). This acts as the "glue" that stacks the 1D ribbons into 2D layers.

Visualization: Supramolecular Hierarchy
The following diagram illustrates the transition from single molecule to the infinite ribbon

structure found in the crystal lattice.
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Caption: Hierarchical assembly of 5-Chloroisophthalic acid. The primary

hydrogen bond drives dimerization, while the Cl substituent dictates the inter-layer spacing.

Part 3: Experimental Protocol (Crystallization)
To obtain single crystals suitable for X-ray diffraction, one cannot simply evaporate a solution

rapidly. The goal is to minimize nucleation sites to favor the growth of a few large crystals over

many micro-crystals.

Solvent Selection Strategy
5-CIP is moderately soluble in alcohols but insoluble in non-polar solvents.

Good Solvents: Methanol, Ethanol, Acetone.

Anti-Solvents: Water, Hexane, Toluene.

Recommended System: Ethanol/Water (Slow Evaporation) or Acetone/Hexane (Vapor

Diffusion).

Protocol: Slow Evaporation Method
This protocol is self-validating; if the solution turns cloudy immediately, the concentration is too

high (nucleation rate > growth rate).

Step-by-Step Workflow:
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Saturation: Dissolve 50 mg of 5-CIP in 5 mL of warm Ethanol (40°C). Ensure the solution is

clear.

Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean

scintillation vial. Why? To remove dust particles that act as heterogenous nucleation sites.

The "Cap" Trick: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Why?

To slow down the evaporation rate, allowing molecules to orient correctly on the crystal face.

Incubation: Place in a vibration-free environment at room temperature (20-25°C).

Harvest: Crystals should appear within 3-7 days as colorless blocks or plates.

Visualization: Crystallization Workflow
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Caption: Optimization loop for growing single crystals of 5-CIP. Filtration is the critical control

point to prevent polycrystallinity.
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Part 4: Applications in Crystal Engineering &
Pharma
The structure of 5-CIP is rarely the end goal; it is a means to an end in material design.

Metal-Organic Frameworks (MOFs)
5-CIP is a "bent linker." In MOF synthesis (e.g., with

or

), the 120° angle prevents the formation of simple cubic lattices, favoring cages and channels.

Role of Chlorine: The Cl atom points into the pore of the MOF. This allows researchers to

tune the pore aperture size and increase the affinity for specific gases (e.g.,

capture) via dipole interactions, without changing the overall network topology.

Pharmaceutical Co-Crystals
5-CIP is an excellent co-former for basic drugs (containing pyridine or amine groups).

Mechanism: The carboxylic acid proton of 5-CIP transfers to the basic nitrogen of the drug,

or forms a heterosynthon (Acid

Pyridine).

Benefit: This alters the solubility and melting point of the active pharmaceutical ingredient

(API) without changing its covalent structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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